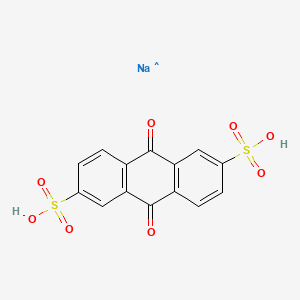

Disodium Anthraquinone-26-disulfonate

Description

Historical Context and Evolution of Anthraquinone-Based Chemistry in Research

The journey of anthraquinone (B42736) chemistry began in the 19th century, laying the groundwork for the development and study of its many derivatives, including disodium (B8443419) anthraquinone-2,6-disulfonate. The first synthesis of the parent compound, anthraquinone, was achieved in 1840 by the French chemist Auguste Laurent, who produced it by oxidizing anthracene (B1667546). nih.gov The name "anthraquinone" was later proposed in 1868 by German chemists Carl Graebe and Carl Theodore Liebermann. nih.govwikipedia.org Their work was pivotal, as they also established the chemical relationship between anthraquinone and alizarin (B75676), a natural red dye extracted from the madder plant root, by synthesizing alizarin from anthracene. nih.govbritannica.com The correct diketone structure of anthraquinone that is accepted today was proposed by Rudolf Fittig in 1873. nih.gov

Historically, anthraquinones were primarily known as natural pigments. Dyes like indigo, sourced from plants, and cochineal, derived from insects, have been used for centuries. britannica.com The Industrial Revolution created a high demand for dyes, which spurred the transition from natural to synthetic dyestuffs. britannica.com This shift was catalyzed by advances in organic chemistry and the availability of coal tar, a rich source of aromatic compounds like anthracene. britannica.com

The 20th and 21st centuries saw the expansion of anthraquinone applications far beyond dyes. A major industrial use for anthraquinone derivatives, such as 2-ethyl-9,10-anthraquinone, is in the large-scale production of hydrogen peroxide through the anthraquinone process. wikipedia.orgsciencemadness.org Furthermore, derivatives have been investigated for their potential in medicine, including as anticancer and anti-inflammatory agents. nih.govcapes.gov.brnih.govnih.gov The development of synthetic methods, such as the Friedel–Crafts reaction of benzene (B151609) with phthalic anhydride, allowed for the creation of various substituted anthraquinones, paving the way for detailed research into compounds like disodium anthraquinone-2,6-disulfonate. sciencemadness.orgwikipedia.org

Significance of Disodium Anthraquinone-2,6-disulfonate as a Model Compound in Academic Studies

Disodium anthraquinone-2,6-disulfonate (AQDS) serves as a crucial model compound in numerous academic studies due to its distinct and advantageous chemical properties. A key feature is its water solubility, which contrasts with the parent anthraquinone's poor solubility in water. wikipedia.org This solubility is conferred by the two sulfonate groups attached to the aromatic skeleton, making AQDS an ideal candidate for investigations in aqueous systems.

One of the most significant roles of AQDS in research is as a model for electrochemically active organic matter (e-OM) or humic-like substances. nih.govnih.gov Its quinone group can readily accept and donate electrons, allowing it to act as a redox mediator or an electron shuttle in various chemical and biological processes. nih.gov This ability to facilitate electron transfer is central to its application in diverse research fields.

For example, in environmental science, AQDS is used to study the mechanisms of pollutant degradation. Research has shown it can accelerate the removal of hexavalent chromium (Cr(VI)) by biochar, where it enhances electron transfer from the biochar to the pollutant. nih.gov Similarly, in biotechnology, AQDS has been used as a representative analogue of humic acid to investigate its effects on anaerobic digestion, a process used for waste treatment and biogas production. nih.gov Its well-defined structure, in contrast to the complex and heterogeneous nature of natural humic substances, allows researchers to gain more precise insights into the underlying electron transfer mechanisms. nih.govnih.gov

Overview of Key Research Domains and Interdisciplinary Relevance

The application of disodium anthraquinone-2,6-disulfonate as a model compound extends across several key research domains, highlighting its interdisciplinary importance.

Environmental Remediation: AQDS is extensively studied as a redox mediator to enhance the degradation of environmental pollutants. In a study on Cr(VI) removal, the addition of AQDS significantly increased the removal amount of the heavy metal by certain types of biochar. nih.gov It functions by shuttling electrons, thereby accelerating the reduction of toxic Cr(VI) to the less harmful Cr(III). nih.gov This research is vital for developing more effective methods for treating contaminated water and soil.

Wastewater Treatment: The redox properties of AQDS have been explored to improve color removal from industrial effluents, such as those from textile manufacturing. researchgate.net Azo dyes, which are common in textile wastewater, can be broken down reductively. AQDS can act as a catalyst to shuttle electrons from an electron donor (like ethanol) to the dye molecules, breaking them down and thus decolorizing the water. researchgate.net However, while effective with synthetic dye solutions, one study found that the addition of AQDS did not significantly enhance decolorization in a reactor treating real textile wastewater, suggesting that its effectiveness can be influenced by the complexity of the effluent. researchgate.net

Electrochemistry and Materials Science: The fundamental electrochemical behavior of AQDS, specifically its ability to undergo reversible redox reactions, makes it a subject of interest in these fields. biosynth.com Its capacity to act as a catalyst and an electron shuttle is a direct result of its molecular structure and redox potential. biosynth.com These properties are not only relevant to environmental applications but also to the development of new catalytic systems and understanding electron transfer in coordination chemistry. biosynth.com

Data Tables

Table 1: Properties of Disodium Anthraquinone-2,6-disulfonate

| Property | Value | Source(s) |

| CAS Number | 853-68-9 | chemicalbook.comscbt.combiosynth.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₆Na₂O₈S₂ | scbt.combiosynth.comnih.gov |

| Molecular Weight | 412.30 g/mol | scbt.combiosynth.comnih.gov |

| IUPAC Name | disodium;9,10-dioxoanthracene-2,6-disulfonate | sigmaaldrich.comnih.gov |

| Physical Form | Solid | scbt.comsigmaaldrich.com |

| Melting Point | >300 °C | sigmaaldrich.com |

| Synonyms | AQS, Anthraquinone-2,6-disulfonic Acid Disodium Salt | scbt.comnih.gov |

Table 2: Summary of Research Findings for Disodium Anthraquinone-2,6-disulfonate (AQDS)

| Research Domain | Application | Key Finding | Source(s) |

| Environmental Remediation | Redox mediator for Cr(VI) removal with biochar | AQDS accelerated Cr(VI) removal by enhancing electron transfer; the effect varied with biochar pyrolysis temperature. | nih.gov |

| Biotechnology | Additive in anaerobic digestion under ammonia (B1221849) stress | AQDS improved methane (B114726) production and rate by triggering mediated interspecies electron transfer (MIET) among electroactive microbes. | nih.gov |

| Wastewater Treatment | Redox mediator for color removal in textile wastewater | Did not significantly enhance decolorization in mesophilic UASB reactors treating real textile wastewater, unlike its reported effect on synthetic azo dyes. | researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H8NaO8S2 |

|---|---|

Molecular Weight |

391.3 g/mol |

InChI |

InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22); |

InChI Key |

BDRLCSBIWXDYEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O.[Na] |

Related CAS |

853-68-9 22680-91-7 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Disodium Anthraquinone 2,6 Disulfonate

Conventional Synthetic Routes and Their Optimization

The most common method for synthesizing 2,6-AQDS is the electrophilic aromatic substitution of anthraquinone (B42736) using oleum (B3057394) (fuming sulfuric acid). This process, while direct, requires careful control to achieve the desired product selectivity and yield.

Sulfonation of Anthraquinone with Oleum

Sulfonation of anthraquinone involves treating the parent molecule with oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), at elevated temperatures. saskoer.calibretexts.org The reaction proceeds through the electrophilic attack of the sulfonylating agent on the anthraquinone ring system. saskoer.ca

The outcome of the sulfonation reaction is highly dependent on several parameters, including temperature, reaction time, and the concentration of sulfur trioxide in the oleum. nih.gov Disulfonation to produce 2,6-AQDS and its isomers typically requires more forcing conditions than monosulfonation.

Research and patents have outlined various conditions to optimize the formation of disulfonated products. Generally, temperatures ranging from 140°C to 170°C are employed. google.com For instance, one method involves heating a mixture of anthraquinone and oleum (with an oleum to anthraquinone weight ratio between 1:3 and 1:4) to 160–170 °C for approximately 2 hours. nih.gov Another approach describes a two-stage heating process: first at 140-145°C for one hour, followed by an increase to 160-170°C for two to four hours, continuing until the reaction is complete. google.com The concentration of free SO₃ in the oleum is also a critical factor; concentrations of 30-50% are commonly used for disulfonation. google.com The choice of oleum with less than about 70% excess sulfur trioxide is noted to favor the formation of disulfonates. google.com

The following table summarizes typical reaction parameters for the sulfonation of anthraquinone to produce disulfonated isomers.

| Parameter | Value/Range | Source(s) |

| Temperature | 140 - 170 °C | nih.govgoogle.com |

| Reaction Time | 2 - 6 hours | nih.govgoogle.comgoogle.com |

| Oleum:Anthraquinone Ratio | 1:3 to 1:4 (by weight) | nih.gov |

| Oleum SO₃ Concentration | 30 - 50% | google.com |

The sulfonation of anthraquinone does not yield a single product but rather a mixture of isomers. When aiming for beta-substituted products like 2,6-AQDS, the primary co-products are anthraquinone-2,7-disulfonic acid (2,7-AQDS) and anthraquinone-2-monosulfonic acid (2-AQS). nih.gov The formation of alpha-substituted isomers, such as anthraquinone-1,5-disulfonic acid and anthraquinone-1,8-disulfonic acid, is generally avoided in the absence of a mercury catalyst. google.comgoogleapis.com The presence of even trace amounts of mercury directs the sulfonation to the alpha positions. googleapis.com

Controlling the ratio of the beta-isomers (2,6-AQDS and 2,7-AQDS) is a significant challenge. The final composition of the product mixture is a function of the reaction conditions. nih.gov For example, a specific sulfonation process yielded a solution containing 0.16 M of 2,6-AQDS alongside 0.19 M of 2,7-AQDS and 0.02 M of 2-AQS. nih.gov The inherent difficulty in preventing the formation of these isomeric impurities necessitates subsequent purification steps to isolate the desired 2,6-AQDS.

Isolation and Purification Techniques for Disodium (B8443419) Anthraquinone-2,6-disulfonate Isomers

Following the sulfonation reaction, a mixture of disulfonic acid isomers is present in the sulfuric acid mass. google.com Several techniques have been developed to isolate and purify the 2,6-isomer from the more soluble 2,7-isomer and other byproducts.

One effective method involves fractional precipitation and extraction. The sulfonation mass is first diluted with sulfuric acid to a concentration of 75-80%, which causes the disulfonic acids to precipitate. google.com This crystalline mixture is then treated with 20-30% hydrochloric acid. The 2,6-anthraquinonedisulphonic acid is substantially less soluble in this medium and can be separated by filtration, leaving the 2,7-isomer in the filtrate. google.com

Another common technique is "salting out." This involves slurrying the crude product cake in a sodium chloride solution, which selectively precipitates the sodium salt of the 2,6-disulfonic acid. googleapis.com For laboratory-scale purification, repeated crystallization from water in the dark is a reported method. chemicalbook.com Additionally, ion exchange chromatography can be employed to convert the disodium salts into their acidic forms for further purification or use. nih.gov

Advanced Synthetic Approaches for Functional Derivatives

Beyond its conventional synthesis, the anthraquinone scaffold is a versatile platform for creating functional derivatives with specialized properties. By modifying the core structure, researchers can tune its electronic and physical characteristics for specific applications.

Design and Synthesis of Modified Anthraquinone-Based Structures (e.g., sulfamidic acid anthraquinone derivatives)

A notable area of development is the synthesis of anthraquinone derivatives featuring sulfonamide or sulfamidic acid groups. These modifications can significantly alter the molecule's solubility, stability, and electrochemical properties. rsc.org

For example, a novel sulfamidic acid anthraquinone derivative, lithium anthraquinone 2,6-disulfamidic acid (LiAQS), was synthesized with the goal of creating a stable anolyte for redox flow batteries. rsc.org The synthesis started from the inexpensive 2,6-diaminoanthraquinone, which was converted to the target molecule. This approach was chosen because sulfonamides are known for their high stability. The synthesis was optimized to use readily available reagents under mild conditions, achieving high yields. rsc.org

Other research has focused on synthesizing series of 1-substituted anthraquinone compounds bearing a sulfonamide group for evaluation as potential anticancer agents. nih.govresearchgate.net These syntheses demonstrate the modularity of the anthraquinone system, where different functionalities can be introduced to interact with biological targets. Similarly, anthraquinone-2-carbonyl thioureido and acetamido sulfonamide derivatives have been prepared as potential inhibitors of human carbonic anhydrase, showcasing the adaptability of the anthraquinone framework in medicinal chemistry. mdpi.com These advanced approaches highlight a strategic shift from producing a bulk chemical to designing highly specialized molecules.

Strategies for Tailored Substitutions and Architectural Modifications

The modification of the Disodium Anthraquinone-2,6-disulfonate scaffold is pivotal for fine-tuning its physicochemical properties and expanding its applications. Strategies for tailored substitutions and architectural modifications primarily focus on two main areas: reactions involving the sulfonate groups and substitutions on the aromatic core. These modifications allow for the introduction of diverse functional groups, leading to novel derivatives with enhanced performance characteristics in various fields.

Substitution and Modification of Sulfonate Groups

While the sulfonate groups are key to the water solubility of Disodium Anthraquinone-2,6-disulfonate, their substitution or modification can introduce new functionalities. One significant approach is the conversion of sulfonate groups into other functional moieties. For instance, the transformation of sulfonic acids into sulfonyl chlorides provides a versatile intermediate for further derivatization. These sulfonyl chlorides can then react with a variety of nucleophiles, such as amines, to form sulfonamides.

A notable example is the synthesis of anthraquinone-2,6-disulfamidic acid, which starts from the analogous 2,6-diaminoanthraquinone. rsc.org This highlights a strategy where the desired functional group (in this case, an amino group) is present on the anthraquinone core before sulfonation or subsequent modification.

Substitution Reactions on the Anthraquinone Core

The aromatic rings of the anthraquinone nucleus are susceptible to electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide array of substituents.

Halogenation:

Halogenation represents a key step for introducing further functionalities onto the anthraquinone core. Research has shown that sulfonate groups in anthraquinonesulfonic acids can be replaced by bromine at elevated temperatures, yielding bromoanthraquinones. rsc.org While this reaction can lead to the displacement of the sulfonate group, it also opens the door for subsequent nucleophilic substitution reactions at the halogenated position. Furthermore, the presence of activating groups like hydroxyl or amino moieties on the anthraquinone ring facilitates halogenation without affecting the sulfonate groups. rsc.org For example, 1-aminoanthraquinone-2-sulfonic acid readily reacts with molecular bromine to yield 2,4-dibromo-1-aminoanthraquinone. rsc.org

Table 1: Halogenation Reactions on Anthraquinone Sulfonic Acids

| Starting Material | Reagent | Conditions | Product | Reference |

| Anthraquinone-1-sulfonic acid | Bromine | Sealed tube, 250°C | 1-Bromoanthraquinone | rsc.org |

| 1-Aminoanthraquinone-2-sulfonic acid | Molecular Bromine | 100°C or cold | 2,4-Dibromo-1-aminoanthraquinone | rsc.org |

Nucleophilic Substitution:

Nucleophilic substitution is a powerful tool for introducing amino and other functional groups. The substitution of a halogen atom, often bromine, in a bromoanthraquinone derivative is a common strategy. For instance, 1-amino-4-bromoanthraquinone-2-sulfonic acid can undergo nucleophilic substitution of the bromine atom with various amines. nih.gov This reaction is typically catalyzed by copper salts. nih.gov

Photochemical nucleophilic substitution offers an alternative pathway. Studies on 1- and 2-methoxyanthraquinone (B1615806) have demonstrated that they undergo rapid photochemical nucleophilic substitution by ammonia (B1221849), suggesting the involvement of excited singlet states. rsc.org This indicates a potential route for the amination of appropriately substituted anthraquinone disulfonates.

Table 2: Nucleophilic Substitution Reactions on Anthraquinone Derivatives

| Starting Material | Nucleophile | Catalyst/Conditions | Product | Reference |

| 1-Amino-4-bromo-9,10-anthraquinone | Various amines | Copper(II) sulfate, Iron(II) sulfate | 4-Substituted-1-aminoanthraquinones | nih.gov |

| 1-Methoxyanthraquinone | Ammonia | Photochemical (light) | 1-Aminoanthraquinone | rsc.org |

| 2-Methoxyanthraquinone | Ammonia | Photochemical (light) | 2-Aminoanthraquinone | rsc.org |

C-C Bond Forming Reactions:

The formation of new carbon-carbon bonds on the anthraquinone framework allows for significant architectural modifications. While direct C-C coupling on Disodium Anthraquinone-2,6-disulfonate is not widely reported, cross-coupling reactions on related aryl sulfonates have been demonstrated. rsc.org These reactions, often catalyzed by palladium complexes, can couple aryl sulfonates with boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling). rsc.org The application of these methods to Disodium Anthraquinone-2,6-disulfonate would require overcoming the challenges associated with the deactivating nature of the sulfonate groups and the quinone system.

Another approach involves the nucleophilic substitution of halogenated anthraquinones with C-nucleophiles. colab.ws For example, reactions with malonic or acetoacetic ester derivatives can lead to the formation of new carbon-carbon bonds. colab.ws

Modification of Other Functional Groups:

Once new functional groups are introduced onto the anthraquinone skeleton, they can be further modified. For example, aminoanthraquinone derivatives can be diazotized and subsequently coupled with other molecules to form triazenes. nih.gov This strategy allows for the attachment of a wide range of molecular fragments, significantly expanding the structural diversity of the resulting compounds.

Electrochemical Properties and Redox Mechanisms of Disodium Anthraquinone 2,6 Disulfonate

Fundamental Electrochemical Characterization

Disodium (B8443419) anthraquinone-2,6-disulfonate (AQDS) is an anthraquinone (B42736) derivative noted for its well-defined electrochemical properties and its utility as a model compound for studying redox processes. researchgate.netaip.orgnih.gov Its quinone functional groups undergo reversible redox reactions, making it a subject of interest in various applications, from redox flow batteries to electrocatalysis. researchgate.netaip.org The electrochemical behavior of AQDS is often studied at carbon-based electrodes, as anthraquinone and its derivatives are known to adsorb onto sp² hybridized carbon surfaces. researchgate.netualberta.ca

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical characteristics of AQDS. aip.orgaip.org In CV experiments, the potential is swept linearly versus time in a cyclic manner, and the resulting current is measured. For AQDS, these voltammograms typically show well-defined anodic and cathodic peaks, which correspond to the oxidation and reduction of the molecule, respectively. aip.orgaip.org Studies have shown that for adsorbed AQDS, the voltammetric peak current intensity increases linearly with the scan rate, a characteristic feature of surface-confined redox species. aip.org The redox potentials for AQDS in solution have been demonstrated to match those of the adsorbed species. aip.org

The half-wave potential (E½) is a key thermodynamic parameter derived from cyclic voltammograms, representing the potential at which the concentrations of the oxidized and reduced forms of the electroactive species are equal at the electrode surface. It is typically calculated as the average of the anodic and cathodic peak potentials. rsc.org For an ideal, reversible redox couple in solution, the theoretical peak separation (ΔEp), the difference between the anodic and cathodic peak potentials, is approximately 59/n mV at 298 K (where n is the number of electrons transferred). le.ac.uk In practice, ΔEp provides insight into the kinetics of the electron transfer process. d-nb.info

The redox potential of quinone systems, including AQDS, is highly dependent on the pH of the electrolyte. aip.orgeuropa.eu Generally, the redox potential increases as the pH decreases (i.e., in more acidic conditions). europa.eu This relationship is demonstrated in studies of various hydroquinones, where a shift to more positive potentials is observed when moving from neutral to acidic electrolytes. europa.eu

Table 1: Redox Potentials of Select Hydroquinones at Different pH Values This table presents data for a series of hydroquinones to illustrate the general principle of pH dependence for this class of compounds.

| Compound | Redox Potential at pH 7 (V vs. Ag/AgCl) | Redox Potential in 2 M H₂SO₄ (V vs. Ag/AgCl) |

| Hydroquinone (B1673460) 1 | Data not specified | Data shows increase from pH 7 |

| Hydroquinone 2 | Data not specified | Data shows increase from pH 7 |

| Hydroquinone 3 | Data not specified | Data shows increase from pH 7 |

| Hydroquinone 4 | Data not specified | Data shows increase from pH 7 |

| Hydroquinone 5 | Data not specified | Data shows increase from pH 7 |

| Source: Adapted from reference europa.eu. The specific potential values for each compound were part of a broader study on hydroquinone series. |

The redox mechanism of AQDS, particularly when adsorbed on heterogeneous surfaces like graphitic carbon, can be complex. researchgate.net Quantitative modeling approaches, such as the "scheme of squares," are employed to dissect the thermodynamics and kinetics of the system. researchgate.net This model considers all possible states of the molecule (e.g., oxidized, reduced, protonated, deprotonated) and the pathways connecting them. By applying this model to AQDS adsorbed on graphitic carbon, researchers have been able to differentiate its behavior at distinct surface sites. researchgate.net For instance, modeling revealed that both the thermodynamics and kinetics of AQDS differ significantly between basal plane and edge plane sites of graphitic carbon, with the rate of electron transfer at basal plane sites being two to three orders of magnitude slower than at edge plane sites. researchgate.net

The fundamental redox reaction of AQDS in aqueous media is a reversible, two-electron transfer process. aip.orghnu.edu.cn This process involves the reduction of the two quinone groups (-C=O) to hydroquinone groups (-C-OH). aip.orgaip.org This transformation has been confirmed through various electrochemical analyses, including cyclic voltammetry, where the charge passed during the redox event corresponds to a two-electron transfer. aip.orghnu.edu.cn The reaction is coupled with the transfer of protons, making it a proton-coupled electron transfer (PCET) process. aip.orgaip.org

This two-electron reduction is central to its function in various applications, such as acting as a redox mediator in biological systems or as the active material in aqueous redox flow batteries. researchgate.netacs.orgacs.org

As a proton-coupled electron transfer system, the redox mechanism of AQDS is intrinsically dependent on the pH of the surrounding environment. aip.orgeuropa.eu The sequence of electron (E) and chemical (C, typically protonation/deprotonation) steps can vary with pH, leading to different mechanistic pathways. These pathways are often described using acronyms such as EE, EECC, ECEC, or CECE.

EE: Two sequential electron transfers.

EECC: Two electron transfers followed by two chemical steps.

ECEC: An electron transfer, followed by a chemical step, another electron transfer, and a final chemical step.

CECE: A chemical step, followed by an electron transfer, a second chemical step, and a final electron transfer.

Impact of Environmental Parameters on Electrochemical Response

Influence of Ionic Strength on Voltammetric Characteristics

The ionic strength of the supporting electrolyte plays a crucial role in the voltammetric behavior of electroactive species like Disodium Anthraquinone-2,6-disulfonate (AQDS). The supporting electrolyte, an electrochemically inert salt present at a much higher concentration than the analyte, serves several key functions: it minimizes the solution resistance (iR drop), ensures that mass transport of the analyte to the electrode surface is primarily governed by diffusion rather than migration, and can influence the structure of the electrochemical double layer. ucsd.edunih.gov

Table 1: Effect of Supporting Electrolyte on Voltammetric Parameters

| Parameter | Influence of Ionic Strength / Supporting Electrolyte | General Observation | Reference |

|---|---|---|---|

| Solution Resistance (iR drop) | Higher ionic strength generally decreases solution resistance. | Adequate supporting electrolyte (e.g., 0.1 M) is necessary to minimize potential distortion from iR drop. | ucsd.edu |

| Mass Transport | Sufficient ionic strength ensures mass transport is dominated by diffusion rather than electrical migration. | Leads to well-defined, diffusion-controlled voltammetric peaks. | ucsd.eduresearchgate.net |

| Peak Potential (Ep) | The type and concentration of electrolyte ions can interact with redox species, causing shifts in peak potentials. | Different electrolytes (e.g., NaClO4, NaH2PO4) can lead to different Ep values for the same analyte. | mdpi.com |

| Peak Current (Ip) | The nature of the electrolyte can influence current density and sensitivity. | Some electrolytes may provide better-defined signals and higher sensitivity than others. | mdpi.comresearchgate.net |

| Redox Mechanism | The ionic environment can affect the kinetics of coupled chemical reactions, such as protonation. | For AQDS, the 2e⁻/2H⁺ mechanism is complex and can be influenced by the local environment created by the electrolyte. | nih.govresearchgate.net |

Mechanistic Investigations of Electron Transfer

Role of Disodium Anthraquinone-2,6-disulfonate as an Electron Shuttle

Disodium Anthraquinone-2,6-disulfonate (AQDS) is widely recognized for its function as a highly effective electron shuttle, or redox mediator, in a diverse range of biogeochemical and biotechnological systems. uni.lu This capability stems from its reversible two-electron redox chemistry, which allows it to accept electrons from a donor (e.g., a microorganism or a chemical reductant) and subsequently transfer them to an acceptor (e.g., an electrode, a mineral, or an oxidized pollutant). mdpi.com The oxidized (quinone) form of AQDS is reduced to the hydroquinone form (AQH₂DS), which can then be re-oxidized, completing the catalytic cycle. nih.gov

This electron-shuttling mechanism is particularly significant in microbial processes. In microbial fuel cells (MFCs), AQDS can facilitate extracellular electron transfer (EET) from bacteria to the anode, enhancing current generation. nih.govutm.my It can be used in its soluble form or immobilized onto the anode surface to improve power density and avoid the need for continuous replenishment. nih.govpsu.edu Studies have shown that modifying an anode with AQDS can increase the maximum power of an MFC by up to 42%. utm.my

In environmental remediation, AQDS acts as a catalyst for the biodegradation of recalcitrant pollutants. It can accept electrons from microorganisms and shuttle them to contaminants like azo dyes or chlorinated solvents, promoting their reductive transformation. researchgate.net For example, AQDS can enhance the coupled biotransformation of phenol (B47542) and nitrate (B79036) by shuttling electrons from phenol-oxidizing bacteria to nitrate-reducing bacteria. mdpi.com Similarly, it has been shown to accelerate the reduction of Cr(VI) by biochar, with the degree of enhancement depending on the properties of the biochar. nih.gov The mechanism involves AQDS mediating electron transfer between microbes and iron oxides, a process that can increase the rate of Fe(III) reduction. plos.org In some systems, AQDS is presumed to trigger a mediated interspecies electron transfer (MIET) network, which can accelerate processes like methanogenesis under stressful conditions. nih.gov

Table 2: Applications of AQDS as an Electron Shuttle

| Application Area | Mechanism of Action | Observed Effect | Reference |

|---|---|---|---|

| Microbial Fuel Cells (MFCs) | Facilitates electron transfer from bacteria (e.g., Clostridium cellulolyticum) to the anode. | Enhances current and power generation. Immobilization on the anode improves performance. | nih.govnih.gov |

| Bioremediation (Azo Dyes) | Mediates electron transfer from anaerobic sludge to reactive azo dyes, breaking the azo bond. | Improves the rate and efficiency of decolorization. | researchgate.net |

| Bioremediation (Heavy Metals) | Shuttles electrons from biochar to Cr(VI), enhancing its reduction to the less toxic Cr(III). | Increased the removal of Cr(VI) by 160% with low-temperature biochar. | nih.gov |

| Biogeochemical Cycling | Acts as an analog for natural humic substances, mediating electron transfer between microbes and minerals. | Increased the initial rate of microbial Fe(III) reduction in aquifer sediments. | plos.org |

| Anaerobic Digestion | Triggers mediated interspecies electron transfer (MIET) among electroactive consortia. | Improved methane (B114726) production and ameliorated the effects of ammonia (B1221849) stress. | nih.gov |

Formation and Stability of Radical Species during Redox Transformations

The two-electron reduction of the anthraquinone core in AQDS does not occur in a single step. It proceeds through a sequential transfer of electrons, leading to the formation of a radical intermediate. The first electron transfer reduces the quinone (AQDS) to a semiquinone radical anion (AQDS•⁻). A subsequent electron transfer then reduces this radical to the fully reduced dianion (AQDS²⁻), which is readily protonated in aqueous solution to form the hydroquinone (AQH₂DS).

The stability of the AQDS radical and its fully reduced form is a key factor in its application. The reduced species, particularly the hydroquinone form (AQH₂DS), can be susceptible to chemical degradation. One known degradation pathway for anthraquinone derivatives involves the transformation of the anthrahydroquinone into an electrochemically inactive anthrone. nih.gov This reaction can contribute to capacity fade in applications like redox flow batteries. nih.gov Furthermore, under certain conditions, the reduced forms of AQDS can react non-enzymatically with intermediates of other pathways, such as chlorite (B76162) or oxygen, potentially leading to the formation of reactive oxygen species (ROS) and cellular toxicity. rsc.org Studies on a similar monosubstituted anthraquinone have also identified the formation of semiquinone radical species via single electron transfer from other molecules in solution, which was confirmed using ESR spectroscopy. harvard.edu This highlights the reactivity of the quinone core and the potential for complex radical chemistry during redox cycling.

Computational Studies of Electron Transfer Kinetics

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating the mechanistic details of electron transfer processes involving AQDS. youtube.com These studies can calculate key thermodynamic and kinetic parameters, offering molecular-level insights that complement experimental findings. DFT has been successfully used to calculate the electrode potentials of the related anthraquinone-2-sulfonic acid (AQS), showing good agreement with experimental values from voltammetry. electrochemsci.org

For AQDS itself, DFT calculations have been employed to study its role in mediating the oxygen reduction reaction (ORR) at different pH values. researchgate.net These studies can construct Pourbaix diagrams (potential-pH diagrams) to predict the most stable redox species under various conditions. The calculations revealed that the reduction of AQDS can be a zero-, one-, or two-proton-coupled process depending on the pH, which significantly impacts the reaction kinetics. researchgate.net

Table 3: Findings from Computational Studies on AQDS and Related Compounds

| Computational Method | Parameter Calculated | Key Finding | Reference |

|---|---|---|---|

| DFT | Pourbaix Diagram (E vs. pH) | The number of protons coupled to the AQDS reduction process changes with pH, with slopes of −57, −27, and 0 mV/pH, indicating two-, one-, and zero-proton coupling, respectively. | researchgate.net |

| DFT | Gibbs Free Energy (ΔG) | Calculated the free energy changes for different pathways of AQDS-mediated oxygen reduction, identifying the most favorable routes at different pH values. | researchgate.net |

| DFT, HF | Electrode Potentials | For the related AQS, calculated electrode potentials showed good correlation with experimental linear sweep voltammetry data. | electrochemsci.org |

| DFT | HOMO-LUMO Energies | Calculated the energies of frontier molecular orbitals for the different reduced states of AQDS, providing insight into their reactivity and electron transfer properties. | researchgate.net |

Table of Compound Names

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| AQDS | Disodium Anthraquinone-2,6-disulfonate |

| AQH₂DS | Disodium Anthrahydroquinone-2,6-disulfonate |

| AQS | Anthraquinone-2-sulfonic acid |

| Cr(VI) | Hexavalent Chromium |

| KCl | Potassium Chloride |

| KNO₃ | Potassium Nitrate |

| KClO₄ | Potassium Perchlorate |

| Na₂SO₃ | Sodium Sulfite |

| NaClO₄ | Sodium Perchlorate |

| NaH₂PO₄ | Sodium Dihydrogen Phosphate |

Photocatalytic Activity and Photochemical Transformations Involving Disodium Anthraquinone 2,6 Disulfonate

Photoexcitation Processes and Reactive Species Generation

Upon absorption of light energy, typically in the UV or visible spectrum, disodium (B8443419) anthraquinone-2,6-disulfonate undergoes a series of transformations that lead to the generation of highly reactive chemical species. These species are central to its photocatalytic activity.

The initial step in the photochemical activation of AQDS is the absorption of a photon, which elevates the molecule from its ground state to a short-lived singlet excited state. Through a process known as intersystem crossing, this singlet state can efficiently convert into a more stable and longer-lived triplet excited state, denoted as ³AQDS. unipd.it Mechanistic investigations have revealed that this photoinduced hydrogen atom abstraction involves the triplet excited state ³AQDS and a substrate, such as glycerol (B35011). unipd.it The formation of this triplet state is a critical prerequisite for the subsequent photochemical reactions.

The highly reactive triplet state of AQDS can interact with surrounding molecules, leading to the formation of reactive oxygen species (ROS). The process is initiated by the reaction of the excited AQDS with an electron donor, which can be the solvent (water) or another organic molecule present in the system. This results in the formation of the anthraquinone (B42736) radical anion (AQDS•⁻). unipd.it This radical anion is capable of transferring an electron to molecular oxygen (O₂), a process which is a key step in the generation of ROS. This electron transfer to oxygen results in the formation of the superoxide (B77818) radical (O₂•⁻). nih.gov This superoxide radical can then undergo further reactions, such as dismutation, to produce hydrogen peroxide (H₂O₂). unipd.it The generation of these ROS, particularly superoxide and hydrogen peroxide, is a hallmark of the photocatalytic activity of anthraquinone derivatives.

Photocatalytic Oxidation and Degradation Research

The reactive species generated by photoexcited AQDS can be harnessed to drive the oxidation and degradation of various organic substrates. This has been an active area of research, with a focus on environmental remediation and green chemical synthesis.

A notable application of AQDS photocatalysis is the oxidation of abundant organic molecules into more valuable chemicals. One such example is the photocatalytic oxidation of glycerol to formic acid in an aqueous solution. unipd.it Research has demonstrated that under irradiation with blue light (λ = 415 nm) and in the presence of oxygen, AQDS can effectively catalyze the conversion of glycerol. unipd.itresearchgate.net In a typical experiment, a significant conversion of glycerol can be achieved, leading to the formation of formic acid as the primary product. unipd.it

The table below summarizes the results from a study on the photocatalytic oxidation of glycerol using disodium anthraquinone-2,6-disulfonate.

| Parameter | Value | Reference |

| Photocatalyst | Disodium Anthraquinone-2,6-disulfonate (AQDS) | unipd.it |

| Substrate | Glycerol (85 mM) | unipd.it |

| Light Source | Blue LED (415 nm) | unipd.it |

| Glycerol Conversion | 79% | unipd.it |

| Formic Acid Yield | 30% | unipd.it |

| Formic Acid Selectivity | 79% | unipd.it |

| Quantum Yield | 1.2% | unipd.it |

| Turnover Number for AQDS | 15 | unipd.it |

Table 1: Summary of Research Findings on Photocatalytic Oxidation of Glycerol

A significant feature of the AQDS-mediated photocatalytic oxidation of organic substrates is the simultaneous production of hydrogen peroxide. unipd.it As the anthraquinone radical anion (AQDS•⁻) reacts with molecular oxygen to regenerate the ground state of AQDS, it initiates the reduction of oxygen, which ultimately leads to the formation of H₂O₂. unipd.itresearchgate.net This co-production is a valuable aspect of the process, as hydrogen peroxide is a high-value chemical with applications as a green oxidant. In the photocatalytic oxidation of glycerol, concentrations of hydrogen peroxide up to 16 ± 5 mM have been reported. unipd.itresearchgate.net This demonstrates a "two-for-one" approach where a waste product (glycerol) is converted into a valuable chemical (formic acid) while also producing another useful chemical (hydrogen peroxide).

Role in the Photodegradation of Environmental Pollutants

The application of Disodium anthraquinone-2,6-disulfonate in the photodegradation of environmental contaminants reveals a complex and often substrate-dependent role. Its efficacy has been investigated for pollutants such as the polybrominated diphenyl ether BDE-28 and the dye methylene (B1212753) blue. While photocatalysis is a known method for the degradation of high-density polyethylene (B3416737) (HDPE) microplastics, detailed studies specifically implicating AQDS in this process are not extensively documented in the reviewed literature.

In the case of 2,4,4'-tribromodiphenyl ether (BDE-28), AQDS has been shown to inhibit photolysis. capes.gov.brnih.gov The effect is concentration-dependent; a very low concentration (0.6 μM) has a minor promotional effect on photodegradation, but as the concentration of AQDS increases, the inhibitory effect becomes more pronounced. capes.gov.brnih.gov This inhibition is attributed to a light-shielding effect and the potential for AQDS to combine with BDE-28, acting as an antioxidant that suppresses photolysis. capes.gov.brnih.gov The primary degradation pathway for BDE-28 in these systems is through de-bromination. capes.gov.brnih.gov

| AQDS Concentration | Effect on BDE-28 Photolysis Rate Constant | Reference |

| 0 µM (Control) | 0.17 min⁻¹ | capes.gov.br |

| 0.6 µM | Slight promotion | capes.gov.brnih.gov |

| > 0.6 µM | Increasing suppression/inhibition | capes.gov.brnih.gov |

This table illustrates the concentration-dependent effect of AQDS on the photodegradation of BDE-28 in a Triton X-100 solution.

For methylene blue, a related compound, 2-anthraquinone sulfonate (2-AQS), has been found to be capable of photodegrading the dye upon UVA exposure. capes.gov.brresearchgate.net This suggests that anthraquinone sulfonates can act as photosensitizers for the degradation of such dyes. capes.gov.brresearchgate.net

The photodegradation of pollutants by photoexcited anthraquinones can proceed through two primary mechanisms involving the generation of reactive oxygen species (ROS). scbt.com

Type I Reaction: This pathway involves an electron-transfer mechanism. The anthraquinone, upon excitation to its triplet state (³AQ*), is reduced by a substrate molecule to form the semiquinone radical anion (AQ•−). This radical anion then reacts with molecular oxygen (O₂) to produce superoxide radicals (O₂•−) or hydroxyl radicals (•OH). scbt.com

Type II Reaction: This mechanism involves energy transfer from the excited triplet state of the anthraquinone to ground-state triplet oxygen (³O₂), generating highly reactive excited singlet oxygen (¹O₂). scbt.com

However, studies on the closely related anthraquinone-2-sulphonate (AQ2S) indicate that its photochemistry is pH-dependent and that it does not necessarily produce hydroxyl radicals or singlet oxygen upon irradiation. In this case, the triplet excited state of the photosensitizer (³AQ2S*) is identified as the primary reactive species responsible for degradation processes. arxiv.org This highlights that the specific reactive species and their prevalence can be influenced by the structure of the anthraquinone derivative and the reaction conditions. scbt.com

Photoinduced Charge Transfer and Complex Formation

The photoreaction between Disodium anthraquinone-2,6-disulfonate and the biological reductant ascorbic acid (vitamin C) has been characterized as a hydrogen atom abstraction process. mdpi.comtcichemicals.com Upon photoexcitation, the AQDS dianion (AQDS²⁻) transitions to its excited triplet state (³AQDS²⁻*). This excited state is a potent oxidizing agent that abstracts a hydrogen atom from the ascorbic acid monoanion (AscH⁻). mdpi.comtcichemicals.com This reaction results in the formation of two radical species: an anthrasemiquinone dianion radical (AQDSH•²⁻) and an ascorbic acid monoanion radical (Asc•⁻). mdpi.comtcichemicals.com Time-resolved spectroscopy studies have shown that the quenching of the quinone triplet state by ascorbate (B8700270) is a very rapid process.

A key feature of the photoreaction between AQDS and ascorbic acid in certain organized assemblies is the formation of an intermolecular charge-transfer (CT) complex prior to photoexcitation. mdpi.comtcichemicals.com This phenomenon has been specifically observed and studied at the interface of cationic didodecyldimethylammonium (B1216837) bromide (DDAB) bilayer vesicles. researchgate.netmdpi.com

Analysis using UV-vis absorption spectroscopy reveals that while there is no significant interaction between AQDS²⁻ and AscH⁻ in a simple aqueous solution, the presence of the cationic DDAB vesicle solution leads to the formation of the CT complex at the bilayer interface. mdpi.com This pre-association of the reactant molecules within the CT complex at the cationic surface is a crucial step that facilitates the subsequent photoinduced reaction. researchgate.netmdpi.comtcichemicals.com

The dynamics of the radical intermediates generated from the photoreaction of the AQDS/ascorbic acid CT complex have been investigated using time-resolved electron paramagnetic resonance (TR-EPR). mdpi.comtcichemicals.com This technique provides insight into the spin properties and local environment of the newly formed radicals. researchgate.netmdpi.com

The TR-EPR spectra confirm the generation of the anthrasemiquinone dianion radical (AQDSH•²⁻) and the ascorbic acid monoanion radical (Asc•⁻). mdpi.comtcichemicals.com By analyzing the electron spin relaxation times (T₁ and T₂), researchers can deduce the mobility and binding of these radicals at the interface. researchgate.netmdpi.com The results indicate that the anthrasemiquinone radical (AQDSH•²⁻) is strongly anchored and stabilized at the cationic bilayer interface, while the ascorbyl radical (Asc•⁻) is more weakly bound. mdpi.comtcichemicals.com This suggests that the strong oxidative potential of the photoexcited quinone is effectively quenched by the complexed ascorbic acid, with the resulting quinone radical being stabilized at the membrane interface. mdpi.comtcichemicals.com

| Radical Intermediate | Binding at DDAB Interface | Investigated by | Reference |

| Anthrasemiquinone dianion radical (AQDSH•²⁻) | Strongly anchored | TR-EPR (Spin Relaxation) | mdpi.comtcichemicals.com |

| Ascorbic acid monoanion radical (Asc•⁻) | Weakly bound/restrained | TR-EPR (Spin Relaxation) | mdpi.comtcichemicals.com |

This table summarizes the findings on the behavior of radical intermediates at the cationic bilayer interface following the photoreaction.

Environmental Remediation Applications of Disodium Anthraquinone 2,6 Disulfonate

Enhancement of Contaminant Reduction and Bioremediation

Disodium (B8443419) anthraquinone-2,6-disulfonate (AQDS) is a highly effective redox mediator that significantly enhances the remediation of various environmental contaminants. Its ability to act as an electron shuttle—accepting electrons from a donor (like a microorganism or a chemical reductant) and transferring them to a contaminant (the electron acceptor)—accelerates the breakdown of pollutants that are otherwise resistant to degradation. This catalytic cycle makes it a valuable compound in several environmental cleanup technologies. nih.govacs.orgresearchgate.net

Chromium (VI) Remediation in Environmental Systems

The reduction of highly toxic and mobile hexavalent chromium (Cr(VI)) to the less toxic and less soluble trivalent chromium (Cr(III)) is a critical goal in environmental remediation. goldschmidtabstracts.infoscu.edu.au AQDS has been shown to play a significant role in improving the efficiency of this process in different systems.

Biochar, a carbon-rich material produced from biomass, is widely used for Cr(VI) remediation due to its large surface area and chemical stability. nih.govnih.gov The addition of AQDS can substantially augment the performance of biochar in this application. nih.gov AQDS acts as an electrochemically active organic matter (e-OM) that can accept electrons from the biochar and efficiently shuttle them to Cr(VI), speeding up the reduction process. nih.gov

The effectiveness of this enhancement is closely linked to the properties of the biochar, particularly its pyrolysis temperature. Research has demonstrated that with biochar produced at lower temperatures (e.g., 300°C and 600°C), AQDS significantly increases the amount of Cr(VI) removed. nih.gov For instance, in one study, the addition of AQDS increased the removal of Cr(VI) by biochar pyrolyzed at 300°C (BC300) by 160.0% and by 49.5% for biochar pyrolyzed at 600°C (BC600). nih.gov This is because AQDS can effectively "unlock" and transfer electrons trapped within the structure of these lower-temperature biochars. nih.gov

However, the effect can be reversed with biochar produced at very high temperatures (e.g., 900°C). In this case, AQDS was found to inhibit Cr(VI) removal because it adsorbed onto the biochar surface, competing with Cr(VI) and blocking the electron transfer pathways. nih.gov

Effect of AQDS on Cr(VI) Removal by Biochar at Different Pyrolysis Temperatures

| Biochar Type | Cr(VI) Removal Enhancement with AQDS | Mechanism of Interaction |

|---|---|---|

| BC300 | 160.0% Increase | AQDS releases trapped electrons for Cr(VI) reduction. nih.gov |

| BC600 | 49.5% Increase | AQDS releases trapped electrons for Cr(VI) reduction. nih.gov |

| BC900 | Inhibition | AQDS adsorbs on the biochar surface, inhibiting electron transfer to Cr(VI). nih.gov |

In natural sediments and groundwater, microorganisms can reduce Cr(VI) to Cr(III), but the process is often slow. nih.gov AQDS can act as a catalyst to accelerate this bioreduction. When loaded onto a substrate like biochar, AQDS can function as a solid-phase electron mediator, creating a sustainable system for promoting Cr(VI) bioreduction. nih.gov

In a system using the bacterium Shewanella putrefaciens CN32, AQDS-functionalized biochar was shown to significantly enhance the rate of Cr(VI) bioreduction. nih.gov The bacteria transfer electrons to the AQDS on the biochar surface, reducing it to its hydroquinone (B1673460) form, anthrahydroquinone-2,6-disulfonate (AHQDS). nih.gov This reduced form (AHQDS) then abiotically reduces Cr(VI) to Cr(III), regenerating the original AQDS in the process. nih.gov This redox cycle between AQDS and AHQDS effectively shuttles electrons from the microorganisms to the chromium contaminant, increasing the reaction rate constant by as much as 4.81 times and the total reduction extent by 38.31%. nih.gov This mechanism provides a promising approach for remediating chromium pollution in groundwater and sediments. nih.gov

Reductive Dehalogenation of Halogenated Organic Pollutants

Halogenated organic compounds, such as hexachloroethane (B51795), carbon tetrachloride, and bromoform, are persistent and toxic pollutants. Their remediation often involves reductive dehalogenation, a process where a halogen atom is removed from the molecule and replaced with a hydrogen atom. The reduced form of AQDS, AHQDS, is an effective reductant for this transformation. usgs.govnih.govacs.org

Research conducted at 50°C showed that AHQDS can directly dehalogenate these compounds. usgs.gov The reaction rate is dependent on the pH of the solution, as this affects the specific form of the AHQDS molecule present. The disappearance of hexachloroethane (C₂Cl₆) was observed to be pseudo-first-order, with the rate constants varying for the different protonated forms of AHQDS. usgs.gov The dianionic form, A(O)₂²⁻, was found to be the most reactive species. usgs.gov

Rate Constants for Reductive Dehalogenation of Hexachloroethane by AHQDS Species

| AHQDS Species | Formula | Rate Constant (k) |

|---|---|---|

| Fully Protonated | A(OH)₂ | ≈ 0 M⁻¹ s⁻¹ |

| Monoanionic | A(OH)O⁻ | 0.031 M⁻¹ s⁻¹ |

| Dianionic | A(O)₂²⁻ | 0.24 M⁻¹ s⁻¹ |

Data from a study on the reductive dehalogenation of C₂Cl₆ in the presence of 500 µM AHQDS at 50°C. usgs.gov

Enhanced Biodegradation of recalcitrant Organic Compounds

Many organic pollutants, such as the plasticizer dibutyl phthalate (B1215562) (DBP), are recalcitrant, meaning they resist biodegradation. nih.govresearchgate.netresearchgate.net AQDS can enhance the microbial breakdown of these stubborn compounds by not only facilitating electron transfer but also by protecting the microorganisms involved in the degradation process. nih.gov

During the process of degrading toxic compounds like DBP, bacteria can suffer from significant physiological stress, including damage to their cell membranes and oxidative stress from reactive oxygen species. nih.govresearchgate.net A study on the DBP-degrading bacterium Enterobacter sp. DNB-S2 found that the presence of AQDS alleviates these harmful effects. nih.gov

The research revealed that AQDS prompted several protective changes in the bacteria. nih.govresearchgate.net It adjusted the structure of the cell surface, leading to an increase in hydrophobic and unsaturated fatty acids. nih.gov These changes enhanced the cell membrane's fluidity and the bacterium's chemotactic ability to move towards the hydrophobic DBP pollutant. nih.gov Furthermore, transcriptome analysis showed that AQDS promoted the expression of genes related to glutathione (B108866) metabolism. nih.govresearchgate.net This improved the bacterium's ability to scavenge harmful hydroxyl radicals (·OH) and hydrogen peroxide (H₂O₂), thereby reducing oxidative stress and allowing the microbe to degrade DBP more effectively. nih.govresearchgate.net

Protective Effects of AQDS on Enterobacter sp. DNB-S2 During DBP Biodegradation

| Effect of AQDS | Finding | Benefit for Biodegradation |

|---|---|---|

| Cell Surface Adjustment | Increased levels of hydrophobic and unsaturated fatty acids. nih.gov | Enhances chemotaxis towards DBP and increases cell membrane fluidity. nih.gov |

| Gene Regulation | Upregulated expression of methyl chemotactic protein and genes for membrane components. nih.gov | Improves movement towards the pollutant and maintains membrane integrity. nih.gov |

| Oxidative Stress Mitigation | Promoted expression of genes related to glutathione metabolism. nih.govresearchgate.net | Improves scavenging of harmful reactive oxygen species (·OH and H₂O₂). nih.govresearchgate.net |

Impact on Bacterial Chemotaxis and Cell Surface Structural Adaptation

Disodium anthraquinone-2,6-disulfonate (AQDS) has been observed to influence the physiological and structural characteristics of certain bacteria, particularly in the context of enhancing the biodegradation of pollutants. Research has shown that AQDS can induce specific adaptations in bacterial cell surfaces and affect their chemotactic responses.

A notable study involving the dibutyl phthalate (DBP) degrading bacterium, Enterobacter sp. DNB-S2, demonstrated that the presence of AQDS can trigger significant changes in the bacterium's cell surface and behavior. nih.gov During the degradation of DBP, the bacterium was observed to experience membrane damage and oxidative stress. However, the introduction of AQDS was found to mitigate these effects and enhance the biodegradation of DBP. nih.gov

Physiological and transcriptome analysis revealed that AQDS prompted adjustments in the cell surface structure of Enterobacter sp. DNB-S2. nih.gov These changes included an increase in the levels of hydrophobic and unsaturated fatty acids in the cell membrane. nih.gov This alteration in the lipid composition is significant as it increases the fluidity of the cell membrane and enhances the cell surface hydrophobicity. nih.gov The increased hydrophobicity, in turn, improves the bacterium's ability to interact with and uptake hydrophobic pollutants like DBP.

Furthermore, AQDS was found to directly impact the chemotactic ability of the bacterium. The expression of methyl-accepting chemotaxis proteins (MCPs) was upregulated in the presence of AQDS. nih.gov MCPs are integral components of the bacterial sensory system that mediate chemotaxis, allowing bacteria to move towards or away from chemical stimuli. The upregulation of these proteins enhanced the chemotactic response of Enterobacter sp. DNB-S2 towards DBP, effectively guiding the bacteria to the pollutant source. nih.gov

In addition to chemotaxis, the study on Enterobacter sp. DNB-S2 also indicated that genes associated with cell membrane-fixed components were upregulated by AQDS. nih.gov This suggests a broader role for AQDS in modifying the cell's structural and functional integrity to better cope with environmental stressors encountered during pollutant degradation.

The mechanism of interaction between AQDS and the bacterial cell surface is linked to its function as an electron shuttle. Studies with other bacteria, such as Geobacter sulfurreducens, have shown that AQDS is reduced at the outer surface of the cell. This process involves a number of outer surface c-type cytochromes that are also important in the transfer of electrons to other extracellular electron acceptors. nih.gov This interaction at the cell surface is fundamental to how AQDS influences cellular processes. While the study on Geobacter sulfurreducens focused on the reduction of Fe(III) and other extracellular quinones, it underscores the importance of outer membrane proteins in mediating the effects of AQDS. nih.gov

The following table summarizes the observed effects of Disodium Anthraquinone-2,6-disulfonate on Enterobacter sp. DNB-S2:

Table 1: Effects of Disodium Anthraquinone-2,6-disulfonate on Enterobacter sp. DNB-S2

| Affected Parameter | Observed Impact | Reference |

|---|---|---|

| Cell Surface Structure | Increased levels of hydrophobic and unsaturated fatty acids. | nih.gov |

| Cell Membrane Fluidity | Increased. | nih.gov |

| Chemotactic Ability | Increased towards the hydrophobic pollutant DBP. | nih.gov |

| Gene Expression | Upregulation of methyl chemotactic protein and genes for cell membrane-fixed components. | nih.gov |

| Biodegradation | Enhanced biodegradation of dibutyl phthalate. | nih.gov |

| Oxidative Stress | Reduced by improving the scavenging ability of reactive oxygen species. | nih.gov |

Wastewater Treatment Applications

Disodium anthraquinone-2,6-disulfonate (AQDS) is widely recognized for its role as a redox mediator in anaerobic wastewater treatment systems, where it can enhance the breakdown of certain recalcitrant pollutants, particularly azo dyes found in textile wastewater. Azo dyes, which constitute a large proportion of dyes used in the textile industry, are characterized by one or more azo bonds (-N=N-) that are difficult to cleave under aerobic conditions. ufc.br However, in anaerobic environments, these bonds can be reductively cleaved, leading to the decolorization of the wastewater. mdpi.com

The primary function of AQDS in this process is to act as an electron shuttle, accelerating the transfer of electrons from a primary electron donor (often the organic matter in the wastewater or a supplementary co-substrate) to the azo dye. The reduced form of AQDS, anthrahydroquinone-2,6-disulfonate (AHQDS), is a potent reducing agent that can abiotically reduce the azo bonds of the dye molecules, regenerating the oxidized AQDS in the process. This cyclical process allows a catalytic amount of AQDS to facilitate the decolorization of a large quantity of dye.

The effectiveness of AQDS in enhancing color removal has been demonstrated in various anaerobic reactor configurations, such as Upflow Anaerobic Sludge Blanket (UASB) and Expanded Granular Sludge Bed (EGSB) reactors. For instance, in an experiment with a UASB reactor treating wastewater containing the azo dye Reactive Red 2, color removal efficiencies increased from approximately 25% to 98% with the addition and gradual increase of AQDS concentration. researchgate.netscielo.br Similarly, another study using EGSB reactors for the decolorization of Reactive Red 2 found that a reactor supplemented with AQDS achieved 88% decolorization, compared to only 56% in a reactor without AQDS. researchgate.netscielo.br

However, the impact of AQDS is not universally pronounced and can be dependent on the specific composition of the textile wastewater. In a study assessing the applicability of AQDS in mesophilic UASB reactors treating a real textile wastewater, the addition of AQDS did not lead to a significant difference in the decolorization capacity. researchgate.netscienceopen.com The reactors were able to achieve a reasonable color removal of 35-63% without the addition of the redox mediator. researchgate.netscienceopen.com This suggests that the complex mixture of dyes and other compounds in some real textile effluents may influence the efficacy of AQDS as a redox mediator. It is possible that the microbial community present in the anaerobic sludge was already capable of mediating the electron transfer required for decolorization, or that the dyes present were of a less recalcitrant nature.

The following table presents data from studies on the effect of AQDS on the decolorization of azo dyes in anaerobic systems:

Table 2: Decolorization of Azo Dyes in Anaerobic Systems with and without Disodium Anthraquinone-2,6-disulfonate (AQDS)

| Anaerobic System | Azo Dye | AQDS Presence | Color Removal Efficiency | Reference |

|---|---|---|---|---|

| UASB Reactor | Reactive Red 2 | Without AQDS | ~25% | researchgate.netscielo.br |

| UASB Reactor | Reactive Red 2 | With AQDS | 98% | researchgate.netscielo.br |

| EGSB Reactor | Reactive Red 2 | Without AQDS | 56% | researchgate.netscielo.br |

| EGSB Reactor | Reactive Red 2 | With AQDS | 88% | researchgate.netscielo.br |

| Mesophilic UASB Reactor | Real Textile Wastewater | Without AQDS | 35-63% | researchgate.netscienceopen.com |

| Mesophilic UASB Reactor | Real Textile Wastewater | With AQDS | No significant difference | researchgate.netscienceopen.com |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| Disodium Anthraquinone-2,6-disulfonate | AQDS |

| Anthrahydroquinone-2,6-disulfonate | AHQDS |

| Dibutyl phthalate | DBP |

| Reactive Red 2 |

Materials Science and Energy Storage Applications of Disodium Anthraquinone 2,6 Disulfonate

Organic Redox Flow Batteries (RFBs)

Aqueous organic redox flow batteries (AORFBs) are considered a promising technology for large-scale energy storage due to their potential for low cost, safety, and scalability. nih.govrsc.org Within this field, anthraquinone (B42736) derivatives, including 2,6-AQDS, have been extensively studied as anolyte materials (negolytes). nih.gov

Evaluation as a Negolyte Component in Aqueous RFBs

Disodium (B8443419) Anthraquinone-2,6-disulfonate functions as a negolyte, the negative electrolyte, in an aqueous RFB. It undergoes a rapid and reversible two-electron, two-proton reduction and oxidation process on carbon electrodes. harvard.edunih.gov The redox potential of 2,6-AQDS is approximately 0.217 V versus the standard hydrogen electrode (SHE), making it suitable for the negative side of a flow battery. nih.gov Its chemical structure, featuring sulfonate groups, enhances its solubility in aqueous electrolytes, a crucial property for developing high-energy-density flow batteries. harvard.edu Research has demonstrated that mixtures containing 2,6-AQDS, along with its isomer 2,7-AQDS and the monosulfonated derivative 2-AQS, can be produced through a straightforward sulfonation process, offering a potentially inexpensive negolyte solution for RFBs. nih.gov

Table 1: Electrochemical Properties of 2,6-AQDS in an Aqueous RFB

| Property | Value | Source |

|---|---|---|

| Role | Negolyte (Negative Electrolyte) | nih.gov |

| Redox Reaction | Reversible two-electron transfer | harvard.edunih.gov |

| Half-wave Potential (E₁/₂) | ~0.217 V vs. SHE | nih.gov |

Assessment of Redox Stability and Cycling Performance in Battery Systems

The long-term stability and cycling performance of a redox flow battery are critical for its practical application and are largely determined by the chemical stability of the redox-active species. nih.govosti.gov Studies on anthraquinone-based systems have shown that capacity fade is often a time-dependent process rather than being strictly cycle-dependent. nih.govosti.govresearchgate.net The decomposition of the reduced form of anthraquinones can be a primary cause of capacity loss. researchgate.net

However, RFBs utilizing AQDS have demonstrated excellent cycling stability under various conditions. For instance, a quinone-bromide flow battery showed over 99% storage capacity retention per cycle. harvard.edu In a system pairing an AQDS mixture with a bromine posolyte, the battery achieved a capacity retention of 99.6% and a coulombic efficiency of 87.9%. nih.gov Similarly, when paired with ferrocyanide, AQDS-based batteries have shown high coulombic efficiency (98%) and a low capacity decay rate, retaining over 99% of capacity for 100 cycles. rsc.org These findings highlight the robust cycling performance of AQDS in RFB systems, although long-term chemical stability remains a key area of research to minimize capacity fade, which can be categorized from extremely low (≤0.02%/day) to high (>1%/day). nih.govosti.gov

Table 2: Performance Metrics of AQDS-based Redox Flow Batteries

| Redox Pair | Key Performance Metric | Value | Source |

|---|---|---|---|

| AQDS/Bromine | Storage Capacity Retention per cycle | >99% | harvard.edu |

| AQDS mixture/Bromine | Capacity Retention | 99.6% | nih.gov |

| AQDS mixture/Bromine | Energy Efficiency | 64.2% | nih.gov |

| 2,7-AQDS/Ferrocyanide | Coulombic Efficiency (at 40 mA cm⁻²) | 98% | rsc.org |

Integration with Other Redox Pairs for Enhanced Performance

Bromine (Br₂/Br⁻): Pairing AQDS with the bromine/bromide redox couple in a sulfuric acid electrolyte has yielded impressive results. harvard.edu This combination, in a metal-free flow battery, achieved a peak galvanic power density exceeding 0.6 W cm⁻². harvard.edu At a 90% state of charge, the cell exhibited an open-circuit voltage (OCV) of 0.92 V. mdpi.com

Ferrocyanide ([Fe(CN)₆]⁴⁻): An AQDS-ferrocyanide system operating at a neutral pH is another promising configuration. rsc.org This pairing avoids the harsh acidic or alkaline conditions that can degrade organic molecules, potentially leading to longer battery lifetimes. researchgate.net A cell using 2,7-AQDS and ferrocyanide delivered a capacity of 17.8 A·h L⁻¹. rsc.org Research has also explored mitigating side reactions driven by the crossover of ferricyanide (B76249) and quinone species. chemrxiv.org

Viologens: Viologens are another class of organic molecules used as anolytes in AORFBs. rsc.orgmdpi.com Pairing a stable viologen anolyte, such as (CBu)₂V, with an ammonium (B1175870) ferrocyanide catholyte has resulted in a battery with an OCV of 0.89 V and exceptional stability, showing 100% capacity retention over 1000 cycles (50 days). nih.gov This demonstrates the potential for high-performance batteries through the careful selection of both anolyte and catholyte partners.

Microbial Fuel Cells (MFCs)

Microbial fuel cells are bio-electrochemical devices that use microorganisms to convert the chemical energy in organic matter directly into electricity. mdpi.comnih.gov Improving the efficiency of electron transfer from the microbes to the anode is a key challenge in MFC development. mdpi.com

Anode Modification with Disodium Anthraquinone-2,6-disulfonate Composites (e.g., Polypyrrole/AQDS)

To enhance MFC performance, anodes are often modified with materials that improve conductivity and facilitate bacterial interaction. mdpi.com Conducting polymers like polypyrrole (PPy) are attractive for this purpose due to their biocompatibility and charge storage capacity. mdpi.commdpi.com Composites of PPy and 2,6-AQDS have been shown to be particularly effective. rsc.orgutm.my

In one study, a polypyrrole/anthraquinone-2,6-disulphonic disodium salt (PPy/AQDS)-modified anode increased the maximum power density of an MFC by a factor of 13 compared to an unmodified anode. rsc.orgresearchgate.net Another investigation created a graphite-epoxy composite anode where a PPy/AQDS mediator was covalently electrografted onto the electrode's surface. utm.myresearchgate.net This surface modification led to a 42% increase in the maximum power output of the MFC. utm.myresearchgate.net These composites combine the conductive and biocompatible scaffold of PPy with the redox-mediating properties of AQDS, creating a highly efficient interface for microbial electron transfer. mdpi.comresearchgate.netrsc.org

Table 3: Performance Enhancement in MFCs with PPy/AQDS-Modified Anodes

| Anode Modification | Performance Improvement | Source |

|---|---|---|

| PPy/AQDS-modified anode | 13-fold increase in max power density vs. unmodified | rsc.orgresearchgate.net |

Mechanisms of Enhanced Electron Transfer from Microbes to Electrode Surfaces

Microorganisms can transfer electrons to an electrode through direct contact or via electron shuttles (mediators). nih.govnih.govresearchgate.net Disodium Anthraquinone-2,6-disulfonate can function as an electron shuttle, significantly enhancing the rate of extracellular electron transfer (EET). nih.govbohrium.com

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 2,6-AQDS | Disodium Anthraquinone-2,6-disulfonate |

| 2,7-AQDS | Disodium 9,10-Anthraquinone-2,7-disulfonate |

| AQS | Anthraquinone-2-sulfonic acid |

| PPy | Polypyrrole |

| (CBu)₂V | N,N'-dibutyrate-4,4'-bipyridinium |

| NADH | Nicotinamide adenine (B156593) dinucleotide (reduced form) |

| Ferrocyanide | Hexacyanoferrate(II) |

| Ferricyanide | Hexacyanoferrate(III) |

| Bromine | Bromine |

Optimization of MFC Performance Parameters (e.g., power density, internal resistance)

Disodium anthraquinone-2,6-disulfonate (AQDS) has been investigated as a component in modifying electrodes to enhance the performance of Microbial Fuel Cells (MFCs). Its electrochemical properties facilitate electron transfer, leading to significant improvements in key performance metrics such as power density and internal resistance.

In one study, a graphite-epoxy composite anode was modified with a covalently electrografted layer of polypyrrole and 9,10-Anthraquinone-2,6-disulfonic acid disodium salt (PPy/AQDS). rsc.org This surface modification was shown to substantially boost the MFC's output. The maximum power generated by the MFC with the modified anode increased by up to 42%. rsc.org Concurrently, the modification led to a notable decrease in the internal resistance of the cell. rsc.org The inclusion of multi-walled carbon nanotubes (MWCNT) in the composite further reduced the internal resistance by as much as 66%. rsc.org These findings underscore the role of AQDS in creating more efficient and powerful bio-electrochemical systems by improving the crucial interface between the microbial catalysts and the anode. rsc.org

Table 1: Impact of AQDS-Based Anode Modification on MFC Performance

| Performance Parameter | Improvement with PPy/AQDS Modification |

|---|---|

| Maximum Power Density | ▲ Up to 42% increase |

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Disodium anthraquinone-2,6-disulfonate serves as a versatile building block in the synthesis of advanced crystalline materials like Metal-Organic Frameworks (MOFs) and coordination polymers. Its sulfonate groups and rigid anthraquinone core allow for the construction of robust frameworks with tailored properties.

Utilization as an Organic Linker for MOF Synthesis

The compound is effectively used as an organic linker or ligand for constructing novel MOFs. rsc.orgnih.gov In recent research, anthraquinone-2,6-disulfonate (2,6-AQDS) was reacted with metal ions under controlled conditions to form new, stable MOF structures. rsc.orgnih.gov Specifically, the reaction of 2,6-AQDS with Bismuth(III) nitrate (B79036) resulted in the synthesis of a new MOF designated as BiPF-10. rsc.org A bimetallic MOF, named BiFePF-15, was also synthesized by reacting the same organic linker with a combination of Bismuth(III) and Iron(III). rsc.orgnih.gov In these architectures, the 2,6-AQDS molecule acts as a pillar, connecting inorganic building units through coordination bonds. rsc.orgnih.gov

Table 2: MOFs Synthesized Using Anthraquinone-2,6-disulfonate as an Organic Linker

| MOF Designation | Metal Components | Organic Linker |

|---|---|---|

| BiPF-10 | Bismuth(III) | Anthraquinone-2,6-disulfonate |

Application as Photoanodes in Photoelectrochemical Cells for Hydrogen Production

MOFs constructed with anthraquinone-2,6-disulfonate linkers have shown significant promise as materials for photoanodes in photoelectrochemical cells (PECs) aimed at solar-powered hydrogen production. rsc.orgnih.gov These materials must be capable of absorbing light to create charge separation and facilitate the catalytic splitting of water molecules. rsc.orgnih.gov

Structural Elucidation and Coordination Chemistry within MOF Architectures

The structural arrangement of MOFs built with anthraquinone-2,6-disulfonate reveals specific coordination patterns that define the material's properties. In the BiPF-10 and BiFePF-15 structures, the metal ions are arranged into inorganic-layer building units. rsc.orgnih.gov The anthraquinone-2,6-disulfonate linkers then act as pillars that connect these inorganic layers. rsc.orgnih.gov

The coordination chemistry involves the sulfonate groups of the organic linker forming coordination bonds with the metal centers. rsc.orgnih.gov In BiPF-10, which has the chemical formula [Bi(OH)(AQDS)(H₂O)], the bismuth atoms are coordinated in this manner. rsc.org The bimetallic BiFePF-15 MOF has a more complex structure with a determined chemical formula of [Bi₂Fe₂(OH)₄O₂(H₂O)(AQDS)₂]. rsc.org The sulfonate groups' ability to bridge metal centers is a key factor in forming these extended, stable, and functional three-dimensional networks. rsc.orgnih.gov While organosulfonates have been considered less studied in MOF chemistry due to the perceived weak coordination tendency of sulfonate oxygens, these examples demonstrate their successful incorporation into robust, porous crystalline frameworks. researchgate.net

Spectroscopic and Advanced Characterization Techniques for Disodium Anthraquinone 2,6 Disulfonate

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the characterization of Disodium (B8443419) Anthraquinone-2,6-disulfonate, offering a window into its molecular structure and bonding.

Terahertz time-domain spectroscopy (THz-TDS) has been employed to investigate the low-frequency vibrational modes of Disodium Anthraquinone-2,6-disulfonate. A study measuring the absorption spectra of several anthraquinone (B42736) derivatives, including the disodium 2,6-disulfonate salt, in the frequency range of 0.3 to 1.65 THz at room temperature, revealed distinct fingerprint spectra for each compound. acs.org These characteristic absorptions in the THz region are attributed to lattice vibrational modes, which are sensitive to the crystalline structure and intermolecular interactions. The ability of THz-TDS to distinguish between closely related isomers, such as Disodium Anthraquinone-2,6-disulfonate and its 2,7-disulfonate counterpart, highlights its utility in identifying and characterizing these compounds. acs.org While the existence of a characteristic spectrum is established, specific absorption peak data from published literature remains elusive.

Table 1: Terahertz Time-Domain Spectroscopy (THz-TDS) Data for Disodium Anthraquinone-2,6-disulfonate

| Frequency Range (THz) | Observed Peaks (THz) | Assignment | Reference |

| 0.3 - 1.65 | Data not available in cited literature | Lattice Vibrational Modes | acs.org |

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the structural features of Disodium Anthraquinone-2,6-disulfonate. The FTIR spectrum provides information on the vibrational modes of the molecule, which are characteristic of its constituent bonds. biosynth.comresearchgate.net The presence of the anthraquinone core is confirmed by the characteristic carbonyl (C=O) stretching vibrations, while the sulfonate (-SO3) groups give rise to strong absorption bands. A study on anthraquinone thin films highlights the sensitivity of the carbonyl stretching mode to the molecular environment. acs.org General vibrational modes for anthraquinones have been described, which can be applied to understand the spectrum of the disulfonated derivative. nih.govresearchgate.net

Table 2: Indicative FTIR Spectral Data and Functional Group Assignments for Disodium Anthraquinone-2,6-disulfonate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~1675 | C=O Stretching | Quinone | acs.org |

| ~1600-1400 | C=C Stretching | Aromatic Ring | researchgate.net |

| ~1250 & ~1040 | Asymmetric & Symmetric S=O Stretching | Sulfonate (-SO₃) | General Spectroscopic Data |

| ~1180 | C-S Stretching | Aryl Sulfonate | General Spectroscopic Data |

| ~850-750 | C-H Bending (out-of-plane) | Aromatic Ring | researchgate.net |

Electronic Spectroscopy

Electronic spectroscopy techniques are pivotal in understanding the electronic transitions and excited-state properties of Disodium Anthraquinone-2,6-disulfonate.